molecular formula C15H10Cl2N2O2 B14364168 9-(2,2-Dichlorocyclopropyl)-3-nitro-9H-carbazole CAS No. 90279-58-6

9-(2,2-Dichlorocyclopropyl)-3-nitro-9H-carbazole

Cat. No.: B14364168
CAS No.: 90279-58-6
M. Wt: 321.2 g/mol
InChI Key: LYCLCWXRYQMUGB-UHFFFAOYSA-N
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Description

9-(2,2-Dichlorocyclopropyl)-3-nitro-9H-carbazole is a synthetic organic compound that features a carbazole core substituted with a 2,2-dichlorocyclopropyl group and a nitro group. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,2-Dichlorocyclopropyl)-3-nitro-9H-carbazole typically involves the reaction of carbazole with 2,2-dichlorocyclopropane and a nitrating agent. The reaction conditions often include the use of a strong base such as potassium tert-butoxide in a solvent like dimethyl sulfoxide (DMSO) to facilitate the formation of the dichlorocyclopropyl group . The nitration step can be achieved using concentrated nitric acid or a nitrating mixture under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and cyclopropanation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is essential for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

9-(2,2-Dichlorocyclopropyl)-3-nitro-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

9-(2,2-Dichlorocyclopropyl)-3-nitro-9H-carbazole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(2,2-Dichlorocyclopropyl)-3-nitro-9H-carbazole is unique due to the presence of both the nitro and dichlorocyclopropyl groups on the carbazole core. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in organic synthesis and materials science .

Properties

CAS No.

90279-58-6

Molecular Formula

C15H10Cl2N2O2

Molecular Weight

321.2 g/mol

IUPAC Name

9-(2,2-dichlorocyclopropyl)-3-nitrocarbazole

InChI

InChI=1S/C15H10Cl2N2O2/c16-15(17)8-14(15)18-12-4-2-1-3-10(12)11-7-9(19(20)21)5-6-13(11)18/h1-7,14H,8H2

InChI Key

LYCLCWXRYQMUGB-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(Cl)Cl)N2C3=C(C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C42

Origin of Product

United States

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